molecular formula C21H20FNO4 B8259048 (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid

(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid

Cat. No.: B8259048
M. Wt: 369.4 g/mol
InChI Key: WEMCBTILEUOXQA-DJJJIMSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring substituted with a fluorine atom and a carboxylic acid group. The compound also includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorine atom and the carboxylic acid group. The Fmoc group is then added to protect the amine group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

Biology: The compound is used in the study of biological systems, especially in the synthesis of peptides and proteins where the Fmoc group serves as a protecting group for amine functionalities.

Medicine: In medicine, this compound can be part of the synthesis of pharmaceutical agents, particularly those targeting neurological conditions due to the presence of the piperidine ring, which is a common motif in many drugs.

Industry: Industrially, the compound is used in the production of various chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine group during chemical reactions, allowing for selective deprotection and subsequent reactions. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in medicinal applications.

Comparison with Similar Compounds

  • (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
  • (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-chloropiperidine-2-carboxylic acid
  • (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-bromopiperidine-2-carboxylic acid

Uniqueness: The presence of the fluorine atom in (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s chemical properties, including its reactivity, stability, and interaction with biological targets. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-13-9-10-23(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,25)/t13-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMCBTILEUOXQA-DJJJIMSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C[C@H]1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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